N-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[2-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)PHENYL]-2-THIOPHENECARBOXAMIDE is an organic compound with a complex structure that includes a dioxane ring, a phenyl group, and a thiophene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)PHENYL]-2-THIOPHENECARBOXAMIDE typically involves multiple steps. One common approach is to start with the preparation of the dioxane ring, followed by the introduction of the phenyl group and the thiophene carboxamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)PHENYL]-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)PHENYL]-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)PHENYL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[2-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)PHENYL]-2-THIOPHENECARBOXAMIDE include:
- 2-Deoxy-2-({N-[2-(5,5-dimethyl-1,3-dioxan-2-yl)ethyl]-L-isoleucyl}amino)-D-glucopyranose
- 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde
Uniqueness
What sets N-[2-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)PHENYL]-2-THIOPHENECARBOXAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C17H19NO3S |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H19NO3S/c1-17(2)10-20-16(21-11-17)12-6-3-4-7-13(12)18-15(19)14-8-5-9-22-14/h3-9,16H,10-11H2,1-2H3,(H,18,19) |
InChI Key |
LGQOAFHYKYBYEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)C2=CC=CC=C2NC(=O)C3=CC=CS3)C |
Origin of Product |
United States |
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